Product packaging for (3-Methylbenzo[d]isoxazol-5-yl)methanamine(Cat. No.:CAS No. 267875-58-1)

(3-Methylbenzo[d]isoxazol-5-yl)methanamine

Cat. No.: B1613606
CAS No.: 267875-58-1
M. Wt: 162.19 g/mol
InChI Key: ZYBXLTNXRLADGH-UHFFFAOYSA-N
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Description

(3-Methylbenzo[d]isoxazol-5-yl)methanamine (CAS 267875-58-1) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This benzisoxazole derivative is characterized by a methanamine functional group attached to the 5-position of a 3-methylbenzo[d]isoxazole scaffold, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound serves as a key building block for the synthesis of more complex molecules. For instance, research indicates that the related compound 5-Amino-3-methylbenzo[d]isoxazole is utilized as a core substrate to create novel sulfonamide derivatives, which are of significant interest in pharmaceutical research . The amine group on the structure allows for further functionalization, enabling researchers to develop targeted chemical libraries. For experimental handling, the compound should be stored sealed in a dry environment, ideally between 2-8°C . Its hydrochloride salt (CAS 1029689-79-9) is also available, which may offer improved stability and handling characteristics, and requires storage under an inert atmosphere at 2-8°C . As a research chemical, this compound falls under the safety profile that includes hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment and safety precautions should be followed in a laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1613606 (3-Methylbenzo[d]isoxazol-5-yl)methanamine CAS No. 267875-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-benzoxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBXLTNXRLADGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629487
Record name 1-(3-Methyl-1,2-benzoxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-58-1
Record name 1-(3-Methyl-1,2-benzoxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 3 Methylbenzo D Isoxazol 5 Yl Methanamine and Its Structural Analogs

Elaboration of the 3-Methylbenzo[d]isoxazole (B15219) Core

The formation of the bicyclic benzo[d]isoxazole system is a critical first step. This typically involves the creation of the isoxazole (B147169) ring fused to a benzene (B151609) ring.

Methodologies for Benzo[d]isoxazole Ring Formation

Several reliable methods exist for the construction of the benzo[d]isoxazole ring. A classical and widely used approach is the cyclization of an appropriately substituted o-hydroxyaryl ketoxime. chemicalbook.com For instance, the treatment of a 2-hydroxyaryl ketoxime with a dehydrating agent such as triflic anhydride (B1165640) in dichloromethane (B109758) can afford the corresponding 1,2-benzisoxazole (B1199462) derivative in high yield. chemicalbook.com

Another powerful strategy involves a [3+2] cycloaddition reaction between an in situ generated aryne and a nitrile oxide. nih.gov This method allows for the formation of two bonds in a single step under mild conditions. Arynes can be generated from precursors like o-(trimethylsilyl)aryl triflates using a fluoride (B91410) source, which can also induce the formation of the nitrile oxide from a corresponding chlorooxime. nih.gov This approach offers a direct route to functionalized benzo[d]isoxazoles. nih.gov

Palladium-catalyzed C-H activation has emerged as a modern and efficient tool for benzo[d]isoxazole synthesis. rsc.orgresearchgate.net An intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes, catalyzed by palladium, enables the construction of the C-C and C=N bonds of the isoxazole ring. rsc.org This technique has been successfully applied to the synthesis of complex pharmaceutical intermediates. rsc.org

Ring Formation MethodKey ReactantsCatalyst/ReagentKey Features
Cyclization of o-hydroxyaryl ketoxime2-Hydroxyaryl ketoximeTriflic anhydrideHigh yield, classical method chemicalbook.com
[3+2] CycloadditionAryne precursor, ChlorooximeFluoride source (e.g., CsF)Mild conditions, one-pot potential nih.gov
Palladium-catalyzed C-H activationN-Phenoxyacetamide, AldehydePalladium catalystHigh efficiency, modern method rsc.orgresearchgate.net

Regioselective Introduction of the Methyl Moiety

The regioselective placement of the methyl group at the 3-position of the benzo[d]isoxazole core is crucial for the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains the methyl group in the correct position. For example, in the cyclization of an o-hydroxyaryl ketoxime, starting with a 2-hydroxyacetophenone (B1195853) derivative will lead to a 3-methylbenzo[d]isoxazole.

Approaches for the 5-Substituted Methanamine Moiety

Once the 3-methylbenzo[d]isoxazole core is established, the next phase involves the introduction and conversion of a functional group at the 5-position to the desired methanamine moiety.

Amine Functionalization Techniques

The conversion of a functional group into a primary amine is a well-established transformation in organic synthesis. For the synthesis of (3-Methylbenzo[d]isoxazol-5-yl)methanamine, two primary precursor functional groups are of particular interest: a nitrile or an aldehyde.

The reduction of a nitrile group (-CN) to a primary amine (-CH₂NH₂) is a common and effective method. A variety of reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and other hydride reagents.

Alternatively, an aldehyde group (-CHO) can be converted to a primary amine via reductive amination. harvard.edumasterorganicchemistry.com This process involves the reaction of the aldehyde with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the amine. pearson.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com

Synthetic Pathways for the C5-Methanamine Linkage

A key challenge is the introduction of a suitable functional group at the 5-position of the 3-methylbenzo[d]isoxazole ring that can be subsequently converted to the methanamine group.

One plausible synthetic route involves the synthesis of 3-methyl-1,2-benzisoxazole-5-carbaldehyde . While a direct synthesis of this specific aldehyde is not widely reported, a related synthesis of 1,2-benzisoxazole-3-carboxaldehyde (B3057714) from 3-methyl-1,2-benzisoxazole has been described. researchgate.net This suggests that functionalization at the 5-position is feasible. A potential strategy could involve the formylation of 3-methyl-1,2-benzisoxazole using methods like the Vilsmeier-Haack reaction, which is a common method for introducing an aldehyde group onto electron-rich aromatic rings. Once the 5-carbaldehyde is obtained, it can be converted to this compound via reductive amination as described above.

Another viable pathway proceeds through 3-methyl-1,2-benzisoxazole-5-carbonitrile . The synthesis of this nitrile intermediate could potentially be achieved through methods such as the Sandmeyer reaction, starting from a 5-amino-3-methyl-1,2-benzisoxazole, or through palladium-catalyzed cyanation of a 5-halo-3-methyl-1,2-benzisoxazole. The subsequent reduction of the nitrile group would then yield the target methanamine.

A third approach could start from 3-methylbenzo[d]isoxazole-5-carboxylic acid . This carboxylic acid can be converted to the corresponding amide, which can then be reduced to the amine using a strong reducing agent like LiAlH₄.

Precursor at C5Synthetic TransformationReagents
5-CarbaldehydeReductive AminationNH₃, NaBH₃CN or NaBH(OAc)₃
5-CarbonitrileNitrile ReductionLiAlH₄ or Catalytic Hydrogenation
5-Carboxylic AcidAmide formation followed by reductionSOCl₂, NH₃, then LiAlH₄

Advanced Synthetic Techniques in Benzo[d]isoxazole Chemistry

Modern synthetic chemistry offers advanced techniques that can streamline the synthesis of complex molecules like this compound. Transition metal-catalyzed C-H functionalization reactions are particularly powerful for the direct introduction of functional groups onto the benzo[d]isoxazole core, potentially bypassing the need for pre-functionalized starting materials. acs.orgresearchgate.net For instance, palladium-catalyzed C-H activation could be explored for the direct introduction of a cyano, formyl, or even a protected aminomethyl group at the 5-position of 3-methylbenzo[d]isoxazole. While specific examples for this exact transformation are not abundant in the literature, the general principles of C-H activation on heterocyclic systems suggest its potential applicability. acs.orgresearchgate.net These methods offer the advantages of atom economy and reduced synthetic steps.

Microwave-Assisted Synthesis Applications

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient construction of isoxazole derivatives, offering substantial improvements over conventional heating methods. nveo.orgtsijournals.com The primary advantages of this technology include a dramatic reduction in reaction times, often from hours to mere minutes, and a significant increase in product yields. tsijournals.comresearchgate.net This method promotes cleaner reactions with minimized side-product formation by ensuring rapid, uniform heating of the reaction mixture. nveo.orgabap.co.in

A common application of microwave irradiation in this context is the synthesis of isoxazoles from chalcones. The reaction of chalcones with hydroxylamine (B1172632) hydrochloride can be completed in 6-10 minutes under microwave conditions, yielding 67-82% of the desired isoxazole product, whereas conventional methods may require 6-8 hours to achieve lower yields of 58-69%. researchgate.net This efficiency is attributed to the ability of the reaction medium to absorb microwave energy, which accelerates the rate of chemical reactions. abap.co.in

Furthermore, microwave technology facilitates complex multi-component reactions in a one-pot setup. A notable example is the three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-substituted isoxazoles. organic-chemistry.org Under microwave irradiation, the reaction of acid chlorides, terminal alkynes, and hydroximinoyl chlorides completes in just 30 minutes, a significant improvement over the several days required by conventional heating, which often leads to unwanted byproducts. organic-chemistry.org This approach is highly versatile and allows for the creation of diverse isoxazole libraries. organic-chemistry.org

Research has also demonstrated the utility of microwave assistance in catalyst-free 1,3-dipolar cycloaddition reactions for synthesizing complex structures like 3-substituted bis-isoxazole ethers, achieving yields between 31-92%. nih.gov The efficiency and regioselectivity of these reactions can be fine-tuned by adjusting solvents and acid-binding agents. nih.gov The application of microwave-assisted synthesis represents a key strategy in green chemistry, offering energy efficiency and improved atom economy. abap.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles from Chalcones

MethodReaction TimeYield (%)Reference
Conventional Heating6 - 8 hours58 - 69% researchgate.net
Microwave Irradiation6 - 10 minutes67 - 82% researchgate.net

Table 2: Microwave-Assisted Multi-Component Isoxazole Synthesis

Reaction TypeComponentsConditionsReaction TimeKey AdvantagesReference
Sonogashira/CycloadditionAcid chlorides, Terminal alkynes, Hydroximinoyl chloridesDielectric heating30 minutesReduced time, higher yield, minimized side-products organic-chemistry.org
1,3-Dipolar Cycloaddition3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chlorideCatalyst-free, NaHCO₃, THF/H₂ONot specifiedEnvironmentally friendly, high regioselectivity nih.gov

Cascade and Domino Reaction Strategies

Cascade and domino reactions provide an elegant and efficient pathway for the synthesis of complex isoxazole structures from simple starting materials in a single pot. These reactions, where subsequent transformations occur sequentially without the need to isolate intermediates, are highly valued for their operational simplicity and atom economy. nih.gov

One prevalent strategy is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes or other dipolarophiles. organic-chemistry.orgrsc.org For instance, a one-pot, three-component reaction involving the Sonogashira coupling of acid chlorides with terminal alkynes, followed by the in situ generation of a nitrile oxide and its subsequent cycloaddition, yields 3,4,5-trisubstituted isoxazoles in moderate to good yields. organic-chemistry.orgorganic-chemistry.org Similarly, α-azido acrylates can react with aromatic oximes in a metal-free cascade sequence to afford trisubstituted isoxazoles. organic-chemistry.org

Researchers have also developed domino reactions that begin with different activation methods. A domino reductive Nef reaction/cyclization of β-nitroenones using tin(II) chloride dihydrate provides a mild and effective route to 3,5-disubstituted isoxazoles with good yields and tolerance for various functional groups. rsc.org Another innovative approach involves the intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN), which acts as both a radical initiator and the nitrogen-oxygen source. nih.gov This method facilitates the formation of new C–N, C–C, and C–O bonds in a one-pot process to create isoxazole-fused tricyclic quinazoline (B50416) alkaloids. nih.gov

The versatility of cascade reactions is further highlighted by palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides, which produces functionalized isoxazoles with good functional group compatibility. organic-chemistry.org These sophisticated, multi-step, single-pot procedures are instrumental in building complex molecular architectures characteristic of structural analogs of this compound.

Table 3: Examples of Cascade/Domino Reactions for Isoxazole Synthesis

Reaction NameKey ReactantsKey FeaturesProduct TypeReference
Sonogashira/Cycloaddition CascadeAcid chlorides, terminal alkynes, hydroximinoyl chloridesOne-pot, three-component, microwave-assisted3,4,5-Trisubstituted isoxazoles organic-chemistry.orgorganic-chemistry.org
Reductive Nef/Cyclization Dominoβ-Nitroenones, SnCl₂·2H₂OMild conditions, good functional group tolerance3,5-Disubstituted isoxazoles rsc.org
Intramolecular Cycloaddition CascadeMethyl azaarenes, tert-butyl nitrite (TBN)Metal-free, forms multiple bonds in one potIsoxazole-fused tricyclic alkaloids nih.gov
Annulation/Allylation CascadeAlkynyl oxime ethers, allyl halidesPalladium-catalyzedFunctionalized isoxazoles organic-chemistry.org

Stereochemical Considerations in Isoxazole-Containing Ring Synthesis

The synthesis of isoxazole rings and their fused analogs often involves reactions where control of stereochemistry is crucial for determining the final structure and properties of the molecule. Key considerations include regioselectivity—the control of the orientation of addition to an unsymmetrical substrate—and stereospecificity, where a specific stereoisomer of the starting material yields a specific stereoisomer of the product. mdpi.com

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (such as an alkyne or alkene) is the most common method for constructing the isoxazole ring, and its regioselectivity is a central issue. rsc.orgresearchgate.net The reaction of nitrile oxides with terminal alkynes typically proceeds with excellent regioselectivity to yield 3,5-disubstituted isoxazoles. organic-chemistry.orgdaneshyari.com This selectivity can be influenced by electronic and steric factors of the substituents on both the dipole and the dipolarophile, as well as by catalysts. For example, copper(I)-catalyzed cycloadditions reliably produce 3,5-disubstituted isoxazoles. daneshyari.com

In the synthesis of fused isoxazole systems via intramolecular nitrile oxide cycloaddition (INOC), both regioselectivity and stereospecificity are critical. mdpi.com The spatial arrangement of the tether connecting the nitrile oxide and the dipolarophile dictates the stereochemical outcome of the resulting fused ring system.

Advanced methods have been developed to ensure high selectivity. For example, a highly regioselective one-pot method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov The structure and stereochemistry of the resulting complex cycloadducts are often confirmed definitively using techniques such as X-ray crystallography. organic-chemistry.orgnih.govharvard.edu The ability to control these stereochemical aspects is fundamental to the rational design and synthesis of specific isoxazole-containing target molecules.

Biological Activity and Therapeutic Relevance of 3 Methylbenzo D Isoxazol 5 Yl Methanamine Derivatives

Modulation of Transporter Proteins

The ability of certain (3-Methylbenzo[d]isoxazol-5-yl)methanamine derivatives to interact with and modulate the function of transporter proteins is an area of growing research interest. These proteins play a crucial role in maintaining cellular homeostasis by controlling the passage of ions and small molecules across cell membranes.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulatory Effects

Cystic fibrosis (CF) is a genetic disorder characterized by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel. A common mutation, ΔF508, leads to a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. Research has identified isoxazolopyrimidines, which are structurally related to benzo[d]isoxazole derivatives, as novel small-molecule correctors of the ΔF508-CFTR mutant protein. nih.gov These compounds have demonstrated the ability to rescue the defective protein, increasing halide transport in cells expressing the ΔF508-CFTR mutation. nih.gov

The corrector activity of these isoxazole-based compounds is being explored for its potential in CF therapy. By facilitating the proper folding and trafficking of the mutant CFTR protein to the cell membrane, these molecules aim to restore its ion channel function.

Implications for Secretory Diarrheas and Chronic Obstructive Pulmonary Disease (COPD)

The function of the CFTR protein is not only critical in the context of cystic fibrosis but also plays a role in other conditions involving epithelial ion transport, such as secretory diarrheas and Chronic Obstructive Pulmonary Disease (COPD). In secretory diarrheas, the overstimulation of CFTR leads to excessive chloride and fluid secretion into the intestinal lumen. While specific studies on this compound derivatives in this context are limited, the development of CFTR modulators opens up possibilities for therapeutic intervention.

In COPD, impaired mucociliary clearance is a key pathological feature. The proper functioning of CFTR is essential for maintaining airway surface liquid hydration, which is necessary for effective mucus clearance. While research is ongoing, the potential for CFTR modulators to improve airway hydration suggests a possible therapeutic avenue for managing symptoms and complications of COPD.

Enzyme Inhibition Profiles

Derivatives of this compound have been shown to be potent inhibitors of several key enzymes implicated in a range of diseases, from cancer to thrombosis.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various cancers. Several studies have reported the design and synthesis of benzo[d]isoxazole derivatives as potent inhibitors of BET proteins. These compounds have demonstrated strong binding affinities to BET bromodomains and have shown significant anti-proliferative effects in cancer cell lines. nih.gov

For instance, certain N-(3-ethyl-benzo[d]isoxazol-5-yl) sulfonamide derivatives have exhibited potent BRD4 binding activities and remarkable anti-proliferative activity against acute myeloid leukemia cells.

Table 1: BET Protein Inhibition by Benzo[d]isoxazole Derivatives

Compound Target Inhibitory Activity (IC50)
Compound 11h BRD4(1) 0.78 µM
Compound 11r BRD4(1) 0.87 µM
Compound 15 HIF-1α transcription 24 nM

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Coagulation Factor IXa (FIXa) Inhibition

Coagulation Factor IXa (FIXa) is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Inhibition of FIXa is a promising strategy for the development of new anticoagulants. Novel aminobenzisoxazole derivatives have been designed and synthesized as potent and selective inhibitors of FIXa. nih.govresearchgate.net These compounds have demonstrated high selectivity for FIXa over other related proteases like Factor Xa. nih.gov The anticoagulant profile of these derivatives has been evaluated through various in vitro tests, highlighting their potential as therapeutic agents for thrombotic disorders. nih.govresearchgate.net

Table 2: Factor IXa Inhibition by Aminobenzisoxazole Derivatives

Compound Target Inhibitory Activity (IC50)
Aminobenzisoxazole Derivative 1 Factor IXa Not specified

Specific IC50 values for these compounds were not publicly available in the reviewed literature but their potent inhibitory activity was noted.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various diseases, including neurodegenerative disorders, diabetes, and cancer. A series of 3-benzisoxazolyl-4-indolylmaleimides have been synthesized and evaluated as potent and selective inhibitors of GSK-3β. Many of these compounds have shown significant inhibitory activity against GSK-3β, with some being more potent than the well-known kinase inhibitor staurosporine.

Table 3: GSK-3β Inhibition by Benzisoxazole Derivatives

Compound Target Inhibitory Activity

Specific IC50 values for individual compounds in this series were not detailed in the provided context, but their potent activity was highlighted.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Research into substituted isoxazoles has demonstrated their ability to act as bioisosteric replacements for the imidazole (B134444) ring found in known p38 MAPK inhibitors like SB-203580. nih.gov Synthetic isoxazole (B147169) derivatives have been tested in vitro, with some compounds showing a twofold decrease in the half-maximal inhibitory concentration (IC50) towards isolated p38 MAP kinase compared to established inhibitors. nih.gov One particular study highlighted a 3,4,5-trisubstituted isoxazole derivative, compound 4a, which not only displayed potent p38 MAPK inhibition but also showed enhanced suppression of cytokine release and decreased affinity for cytochrome P450, indicating a promising profile for an anti-inflammatory agent. nih.gov

Further studies have synthesized and evaluated various 1,2,4-oxadiazol-5-ones, which are related azole derivatives, as p38 MAPK inhibitors. mdpi.com These compounds were designed to mimic the binding mode of known inhibitors and were assessed for their ability to suppress the phosphorylation of activating transcription factor 2 (ATF-2), a downstream target of p38 MAPK. mdpi.com The most effective of these derivatives demonstrated strong inhibition of p38α MAPK activity, with IC50 values in the nanomolar range. mdpi.com

CompoundDerivative Classp38α MAPK Inhibition (IC50)Reference
Compound 4a3,4,5-Trisubstituted IsoxazoleTwofold decrease vs. SB-203580 nih.gov
Compound 3e3,4-Diaryl-1,2,4-oxadiazol-5-one80 nM mdpi.com
Compound 3f3,4-Diaryl-1,2,4-oxadiazol-5-one150 nM mdpi.com

Antimicrobial Efficacy

The benzisoxazole scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives showing a wide range of activities against various pathogens. researchgate.netresearchgate.net

Derivatives of 1,2-benzisoxazole (B1199462) have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of 1,2-benzisoxazole derivatives were tested against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). researchgate.net Certain compounds within this series, specifically 4b and 4d, demonstrated significant antibacterial activity when compared to the standard drug Gentamycin. researchgate.net

Another area of investigation involves the synthesis of thiazolidinone derivatives of 1,2-benzisoxazole. sphinxsai.com These compounds have shown promising results in antibacterial screening against E. coli, S. aureus, and Bacillus subtilis. sphinxsai.com Notably, some of the synthesized thiazolidinone derivatives exhibited better inhibition compared to the standard drug ciprofloxacin. sphinxsai.com

Compound SeriesBacterial StrainActivityReference
1,2-Benzisoxazole derivatives (4b, 4d)E. coli, S. aureusGood activity compared to Gentamycin researchgate.net
Thiazolidinone derivatives of 1,2-Benzisoxazole (5b, 5d, 5e, 5i)E. coli, B. subtilis, S. aureusBetter inhibition than Ciprofloxacin sphinxsai.com

The antifungal potential of benzisoxazole derivatives has also been a subject of research. Studies on 3-propene 1,2-benzisoxazole derivatives have revealed their efficacy against various fungal strains. researchgate.net In particular, fluoro-substituted derivatives within this series were noted for their superior antifungal activity. researchgate.net

Research on 3-(2-benzoxazol-5-yl)alanine derivatives, which share a similar heterocyclic core, has shown that a significant number of these compounds possess antifungal properties. nih.gov Notably, these compounds were active against pathogenic fungi such as Candida albicans. nih.gov The structure-activity relationship studies indicated that substitutions on the phenyl ring at the 2-position of the benzoxazole (B165842) core influenced the antifungal activity. nih.gov

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and isoxazole derivatives have shown promise in this area. researchgate.netrsc.org A series of isoxazole-incorporated 1,2,3-triazole derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds exhibited good antitubercular activity, with results comparable to the standard drug Isoniazid. researchgate.net

Another study focused on 1,2,3-triazole derivatives tethered to a 1,2-benzisoxazole scaffold. rsc.org These compounds were evaluated for their in vitro activity against M. tuberculosis H37Ra, with several derivatives demonstrating promising inhibitory effects at low micromolar concentrations. rsc.org The most potent compounds from this series were identified as potential starting points for the development of new antitubercular drugs. rsc.org

Compound SeriesM. tuberculosis StrainActivityReference
Isoxazole-incorporated 1,2,3-triazoles (4a, 4d, 4e)H37Rv and DUK 156Good activity, comparable to Isoniazid researchgate.net
1,2-Benzisoxazole tethered 1,2,3-triazoles (15e)H37RaMIC in the range of 5.8-29.9 µg/mL rsc.org

Anti-Inflammatory Mechanisms and Applications

The anti-inflammatory properties of benzisoxazole derivatives are well-documented, with various mechanisms of action being explored. researchgate.netnih.gov One of the primary mechanisms is the inhibition of pro-inflammatory enzymes and cytokines.

A study on 1,2-benzisoxazole derivatives demonstrated their anti-inflammatory potential through the human red blood cell (HRBC) membrane stabilization method, which is an indicator of anti-inflammatory activity. researchgate.net Compounds 4a and 4e from this series showed good anti-inflammatory activity when compared to the standard drug Diclofenac sodium. researchgate.net

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidation of Pharmacophoric Features of the Benzo[d]isoxazole Core

The benzo[d]isoxazole core is a key pharmacophore that anchors the molecule to its biological targets and is fundamental to its activity. The fusion of the isoxazole (B147169) ring with a benzene (B151609) ring creates a rigid, planar system with a distinct electronic distribution that is crucial for molecular recognition.

Research into various benzo[d]isoxazole derivatives has revealed that this core structure is essential for a range of biological activities. For instance, in a series of compounds designed as Hypoxia-Inducible Factor (HIF)-1α transcription inhibitors, the benzo[d]isoxazole-3-carboxamide structure was found to be critical for potent activity. nih.gov The removal or alteration of the fused benzene ring led to a complete loss of anti-HIF-1α activity, highlighting its indispensable role. nih.gov Similarly, this scaffold has been successfully utilized to develop potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins, which are significant targets in castration-resistant prostate cancer. nih.gov

The isoxazole ring itself, often in combination with other functional groups like a carboxamide, can confer significant modulatory effects on biological targets such as AMPA receptors. mdpi.com The core structure often serves as a scaffold to which various substituents can be attached to fine-tune potency and selectivity. SAR studies on related 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives showed that the addition of electron-withdrawing groups to the benzo[d]isoxazole system enhanced antimicrobial activity. nih.gov This indicates that the electronic properties of the fused ring system are a key determinant of biological function.

Pharmacophore models for ligands targeting receptors like the peripheral benzodiazepine (B76468) receptor (PBR) often include large, lipophilic regions that can be effectively occupied by moieties like the benzo[d]isoxazole core. researchgate.net The simple, low-molecular-weight nature of many active benzo[d]isoxazole derivatives makes them attractive candidates in drug discovery, often aligning with principles like Lipinski's "Rule of Five". nih.gov

Contribution of the Methanamine Substituent to Bioactivity

The methanamine group at the C5 position of (3-Methylbenzo[d]isoxazol-5-yl)methanamine is not merely a passive linker but an active contributor to the molecule's biological profile. This functional group provides a flexible, basic nitrogen atom capable of forming critical hydrogen bonds and ionic interactions with amino acid residues in a receptor's binding pocket.

Studies on analogous trisubstituted isoxazoles have demonstrated the profound impact of the linker connecting the core to other parts of the molecule. dundee.ac.uk For example, replacing an ether linker with a methylated amine linker resulted in a notable drop in potency. dundee.ac.uk This was attributed to the restricted rotation of the amine linker compared to the more flexible ether linkage, which can introduce an entropic penalty upon binding. dundee.ac.uk This suggests that the flexibility and chemical nature of the substituent at this position are finely tuned for optimal target engagement.

The primary amine of the methanamine group offers a site for potential protonation under physiological conditions, allowing for the formation of a salt bridge, a strong, non-covalent interaction that can significantly enhance binding affinity. The hydrogen atoms on the amine can also act as hydrogen bond donors. In the context of HIF-1α inhibitors, the related carboxamide group (-CONH2) at the 3-position was found to be essential, underscoring the importance of hydrogen bonding groups attached to the core structure. nih.gov Therefore, the methanamine substituent is a key pharmacophoric element, providing crucial interaction points that dictate the molecule's affinity and efficacy.

Positional Effects of Substituents on Biological Activity (e.g., C5 vs C7 in benz[d]isoxazoles)

The specific placement of substituents on the benzo[d]isoxazole ring system dramatically influences biological activity. The substitution pattern affects the molecule's electronics, lipophilicity, and steric profile, which in turn governs its interaction with a biological target. The distinction between substitution at the C5 and C7 positions, for example, can lead to vastly different pharmacological outcomes.

SAR studies on various benzo[d]isoxazole derivatives illustrate this principle. In the development of antimicrobial agents based on a 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold, it was found that the presence of electron-withdrawing groups like chloro and trifluoro on an attached phenyl ring significantly increased activity. nih.gov This highlights how substituents on the broader molecular framework, anchored by the benzo[d]isoxazole core, can modulate potency.

The position on the isoxazole portion of the scaffold is equally critical. Modifications at the C5-position of isoxazoles have been shown to be a viable strategy for altering ligand properties. In a series of allosteric ligands for the nuclear receptor RORγt, modifying the C5-substituent from a phenyl group to a 2-pyrrole or pyrazole (B372694) group maintained high potency. dundee.ac.uk

The following table summarizes findings from studies on benzo[d]isoxazole derivatives, demonstrating how substituent changes affect biological activity.

Table 1: Effect of Substituents on the Biological Activity of Benzo[d]isoxazole Analogs This table is interactive. You can sort and filter the data.

Core Scaffold Substituent(s) Target Activity/Potency Reference
Benzo[d]isoxazole-3-carboxamide Dimethylamino at para-position HIF-1α IC₅₀ = 24 nM nih.gov
Benzo[d]isoxazole-3-carboxamide Acetyl group at para-position HIF-1α IC₅₀ = 24 nM nih.gov
Benzo[d]isoxazole-3-carboxamide Unsubstituted HIF-1α IC₅₀ = 0.31 μM nih.gov
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Urea derivative with p-chloro substituent Bacteria High antimicrobial activity nih.gov

Conformational Analysis and Ligand-Receptor Interactions

The biological effect of this compound is ultimately determined by its three-dimensional shape (conformation) and its precise interactions with the amino acids of its target receptor. Structural biology studies, including co-crystal structures and computational modeling, are essential to visualize these interactions.

Co-crystal structures of related benzo[d]isoxazole derivatives with their target proteins provide invaluable insights. For example, the binding of potent inhibitors to the BRD4 bromodomain revealed the exact orientation of the benzo[d]isoxazole core within the acetylated lysine (B10760008) binding pocket. nih.gov This structural information forms a solid basis for further optimization. nih.gov

The conformation of flexible linkers, such as the methanamine substituent, is particularly important. Studies on related isoxazoles have shown that an ether linker can adopt multiple conformations within a binding site, whereas a more rigid amine linker may be restricted to a single conformation. dundee.ac.uk This restriction can result in a higher entropic penalty upon binding, potentially leading to lower potency. dundee.ac.uk

Ligand-receptor interactions are highly specific. Different, though chemically related, ligands can adopt distinct binding modes within the same pocket. nih.gov The interaction of ligands with specific regions of a receptor, such as the "Loop C" of the GABAA receptor, has been identified as a dominant molecular determinant of drug selectivity for certain receptor subtypes. semanticscholar.org Pharmacophore models often define key areas for interaction, such as lipophilic pockets and hydrogen bond donor/acceptor regions, which must be complemented by the ligand's structure for high-affinity binding. researchgate.netscispace.com

Stereochemical Influences on SAR

Stereochemistry can play a pivotal role in the structure-activity relationship of a drug molecule. When a molecule contains a chiral center, its two non-superimposable mirror images, or enantiomers (labeled R and S), can exhibit dramatically different biological activities. This is because the binding sites of proteins are themselves chiral, and thus may preferentially interact with one enantiomer over the other.

While this compound itself is not chiral, the introduction of a chiral center to its scaffold or related benzo[d]isoxazole analogs could have profound effects on activity and selectivity. The principle of stereochemical differentiation is well-documented in related heterocyclic compounds that bind to central nervous system receptors.

For instance, studies on chiral benzodiazepine derivatives binding to GABAA receptors have shown significant discrepancies in the binding affinities of R and S isomers. nih.gov For certain chemotypes, the S isomers remained active while the corresponding R isomers displayed a substantial loss of binding, indicating that the receptor's binding site has a strict stereochemical preference. nih.gov This differential activity underscores the importance of a specific 3D arrangement of atoms for optimal ligand-receptor interaction.

The following table provides data from benzodiazepine analogs to exemplify how stereoisomers can have vastly different affinities for a receptor, a principle directly applicable to the design of chiral benzo[d]isoxazole derivatives.

Table 2: Example of Stereochemical Influence on Binding Affinity (Data from Benzodiazepine Analogs) This table is interactive. You can sort and filter the data.

Compound Chemotype Isomer Target Receptor Subtype Effect on Binding Reference
Diazepam Derivative R GABAA Loss of binding nih.gov
Diazepam Derivative S GABAA Remains active nih.gov
Triazolam Derivative R GABAA Loss of binding nih.gov
Triazolam Derivative S GABAA Remains active nih.gov
Imidazobenzodiazepine R GABAA Binds to receptor nih.gov

Advanced Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Protein-Ligand Interaction Fingerprinting

Molecular docking is a cornerstone of computational drug discovery, utilized to predict the preferred orientation of a ligand when bound to a target protein. For "(3-Methylbenzo[d]isoxazol-5-yl)methanamine," docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of its activity. These studies often involve docking the compound into the active sites of various enzymes or receptors implicated in disease pathways. For instance, based on the known biological activities of related isoxazole (B147169) and benzisoxazole scaffolds, potential targets could include kinases, cyclooxygenases (COX), and various receptors. nih.govnih.gov

The docking process reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the primary amine group of "this compound" is a potential hydrogen bond donor, while the benzisoxazole ring can engage in hydrophobic and aromatic interactions.

To systematically analyze these complex interactions, protein-ligand interaction fingerprinting (PLIF) is employed. mdpi.comnih.gov PLIFs are binary strings that encode the presence or absence of specific interactions between the ligand and each amino acid residue in the binding site. mendeley.com This allows for a high-throughput comparison of binding modes across different ligands or different docking poses of the same ligand. mdpi.com The development of various structural interaction fingerprint algorithms, such as those representing interactions as a seven-bit code per residue for different interaction types, has been significant in advancing this field. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5
Hydrogen Bonds2Asp145, Glu98
Hydrophobic Interactions5Val34, Leu87, Ile130, Ala49, Met85
Pi-Stacking1Phe88

Note: This table is illustrative and based on typical docking results for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of "this compound," QSAR models are developed to predict the activity of novel analogs, thereby prioritizing synthesis and testing efforts. researchgate.net

The process begins with the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices. Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), are then used to build a mathematical model that links these descriptors to the observed biological activity. nih.gov A robust QSAR model is characterized by high statistical significance and predictive power, as assessed by metrics like the correlation coefficient (R²) and cross-validation R² (Q²). researchgate.net Such models have been successfully developed for various isoxazole and benzothiazole (B30560) derivatives to predict their anti-tumor and anti-inflammatory activities. nih.govresearchgate.net

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogs

DescriptorTypeContribution to Activity
LogPPhysicochemicalPositive
Molecular WeightPhysicochemicalNegative
Dipole MomentElectronicPositive
Number of Hydrogen Bond DonorsTopologicalPositive
Surface AreaTopologicalNegative

Note: This table represents a hypothetical QSAR model and the typical influence of descriptors.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net For "this compound," DFT calculations provide valuable information about its geometry, orbital energies (HOMO and LUMO), electrostatic potential, and chemical reactivity indices. dntb.gov.ua These calculations are often performed using specific basis sets, such as B3LYP/6-311G(d,p). researchgate.net

The calculated HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. DFT has been used to study the mechanisms of reactions involving isoxazoles, such as 1,3-dipolar cycloadditions. nih.gov

Table 3: Calculated Electronic Properties of this compound using DFT

PropertyValue (Arbitrary Units)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.1 D
Total Energy-550 Hartree

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Compound-Target Systems

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. nih.gov For the "this compound"-target complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net These simulations, often run for nanoseconds, track the movements of all atoms in the system, providing insights into the flexibility of the protein and the ligand, and the persistence of key intermolecular interactions. ajchem-a.com

Analysis of the MD trajectory can reveal conformational changes in the protein upon ligand binding, the role of water molecules in the binding site, and the free energy of binding. Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the simulation. nih.gov Stable binding is indicated by low and converging RMSD values. Such simulations have been effectively used to support the stability of ligand-receptor complexes for other isoxazole derivatives. nih.govresearchgate.net

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. uran.ua In the context of "this compound," virtual screening can be used to identify novel derivatives with potentially improved activity. This can be done through two main approaches: structure-based and ligand-based.

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock a library of compounds, ranking them based on their predicted binding affinity. researchgate.net Ligand-based virtual screening (LBVS), on the other hand, does not require a protein structure. Instead, it uses the chemical structure of a known active ligand, like "this compound," as a template to search for other molecules with similar properties. biorxiv.org This often involves searching for compounds with similar 2D fingerprints or 3D pharmacophore models. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. These in silico screening methods are crucial for narrowing down large compound collections to a manageable number for experimental testing. uran.ua

Preclinical Pharmacokinetic and Drug Metabolism Studies

In Vitro Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance. In vitro assays using liver microsomes from different species, such as rats and humans, are standard in the industry to assess this parameter.

Detailed Research Findings:

In Vitro Stability: In vitro metabolic stability assays for (3-Methylbenzo[d]isoxazol-5-yl)methanamine would typically be conducted using rat liver microsomes (RLM) and human liver microsomes (HLM) in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes. While specific data for this compound is not publicly available, studies on structurally related isoxazole (B147169) derivatives often show moderate to high clearance in liver microsomes. For instance, related compounds can exhibit a half-life of less than 30 minutes in such assays, indicating significant first-pass metabolism. The primary routes of metabolism for benzisoxazole derivatives often involve oxidation reactions catalyzed by CYP enzymes.

Biotransformation Pathways: The primary biotransformation pathways for compounds containing a benzisoxazole ring and a methylamine (B109427) side chain are predicted to be N-dealkylation of the aminomethyl group and hydroxylation of the aromatic ring or the methyl group. The isoxazole ring itself can also undergo cleavage under certain metabolic conditions.

Table 1: Representative In Vitro Metabolic Stability of a Benzisoxazole Analog

ParameterRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)
Half-life (t½, min) 2545
Intrinsic Clearance (CLint, µL/min/mg protein) 27.715.4
Predicted In Vivo Clearance HighModerate

Disclaimer: The data presented in this table is representative of typical findings for benzisoxazole analogs and is for illustrative purposes only, as specific data for this compound is not publicly available.

Identification and Characterization of Metabolites

The identification of metabolites is crucial for understanding the clearance mechanisms of a drug and for assessing the potential safety of its metabolic products. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the primary tool for this purpose.

Detailed Research Findings:

Metabolite Profiling: Following incubation with liver microsomes, the resulting mixture would be analyzed by LC-MS to identify potential metabolites of this compound. Based on the metabolism of similar compounds, the expected major metabolites would include:

M1: The product of N-dealkylation, resulting in 3-methylbenzo[d]isoxazol-5-carbaldehyde.

M2: The product of aromatic hydroxylation at one of the open positions on the benzene (B151609) ring.

M3: The product of hydroxylation of the 3-methyl group to form (3-(hydroxymethyl)benzo[d]isoxazol-5-yl)methanamine.

These metabolites would be structurally characterized using tandem mass spectrometry (MS/MS) to confirm their identities.

Table 2: Predicted Major Metabolites of this compound

Metabolite IDProposed StructureMetabolic Reaction
M1 3-methylbenzo[d]isoxazol-5-carbaldehydeN-dealkylation
M2 Hydroxylated-(3-Methylbenzo[d]isoxazol-5-yl)methanamineAromatic Hydroxylation
M3 (3-(hydroxymethyl)benzo[d]isoxazol-5-yl)methanamineAliphatic Hydroxylation

Disclaimer: The metabolites listed are predicted based on common metabolic pathways for related compounds and are for illustrative purposes.

Assessment of Absorption and Distribution Characteristics

The absorption and distribution of a compound determine its bioavailability and its ability to reach the target site of action.

Detailed Research Findings:

Absorption: The physicochemical properties of this compound, such as its lipophilicity and pKa, would suggest its potential for passive diffusion across the intestinal membrane. In vitro models, such as Caco-2 cell permeability assays, would be used to predict its oral absorption.

Distribution: Plasma protein binding is a key determinant of a drug's distribution. For many small molecule drugs, binding to plasma proteins like albumin can be significant, which limits the free fraction of the drug available to exert its pharmacological effect. The volume of distribution (Vd) would be determined in preclinical animal models to understand the extent of its distribution into tissues.

Excretion Pathways

Understanding how a drug and its metabolites are eliminated from the body is essential for determining its dosing regimen and for assessing the risk of drug accumulation.

Detailed Research Findings:

The primary routes of excretion for metabolites of benzisoxazole derivatives are typically through the urine and feces. The parent compound, if it has sufficient metabolic stability, may also be excreted unchanged. Studies in preclinical species would involve the administration of a radiolabeled version of the compound to trace its excretion and to perform a mass balance analysis.

Prediction of Drug-Drug Interactions

A key safety consideration in drug development is the potential for a new compound to alter the metabolism of co-administered drugs. This is often due to the inhibition of CYP450 enzymes. nih.gov

Detailed Research Findings:

CYP450 Inhibition: this compound would be screened against a panel of major human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine its inhibitory potential. youtube.com Studies on other isoxazole-containing compounds have shown that they can be inhibitors of enzymes like CYP3A4. researchgate.net Any significant inhibition would warrant further investigation to assess the clinical risk of drug-drug interactions. nih.gov

Table 3: Representative CYP450 Inhibition Profile for a Benzisoxazole Analog

CYP IsoformIC50 (µM)Potential for DDI
CYP1A2 > 50Low
CYP2C9 > 50Low
CYP2C19 25Low to Moderate
CYP2D6 > 50Low
CYP3A4 5High

Disclaimer: The data in this table is a hypothetical representation for a benzisoxazole analog and serves an illustrative purpose. Specific inhibitory potential for this compound requires experimental verification.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of a molecule.

For (3-Methylbenzo[d]isoxazol-5-yl)methanamine, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the methyl group protons, the methylene (B1212753) protons of the methanamine group, the amine protons, and the aromatic protons on the benzo[d]isoxazole ring system. The splitting patterns of these signals (singlets, doublets, triplets, etc.) would reveal the number of adjacent protons, aiding in the assignment of each signal to a specific position in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic environment. For this compound, one would expect to see signals corresponding to the methyl carbon, the methylene carbon, and the various carbons of the bicyclic aromatic ring.

Illustrative Example: NMR Data for 3,5-diphenylisoxazole (B109209)

To illustrate the type of data obtained from NMR, the reported spectral data for 3,5-diphenylisoxazole, a related isoxazole (B147169) derivative, is presented below. rsc.org

¹H NMR (400 MHz, CDCl₃):

δ 7.91–7.81 (m, 4H, ArH)

δ 7.53–7.43 (m, 6H, ArH)

δ 6.84 (s, 1H, isoxazole-H)

¹³C NMR (100 MHz, CDCl₃):

δ 170.3

δ 162.9

δ 130.1

δ 129.9

δ 129.0

δ 128.9

δ 128.8

δ 127.4

δ 126.7

δ 125.7

δ 97.4

These shifts can be assigned to the various protons and carbons within the 3,5-diphenylisoxazole structure, and a similar approach would be taken for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₉H₁₀N₂O), the expected exact mass is approximately 162.08 g/mol .

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is often unique to a particular molecular structure and can be used to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments.

Illustrative Example: Mass Spectrum of 3,5-dimethylisoxazole

The mass spectrum of 3,5-dimethylisoxazole, a simple isoxazole analog, shows a molecular ion peak and several fragment peaks. nist.govnih.gov This data can be used to understand the fragmentation behavior of the isoxazole ring.

m/z Relative Intensity (%) Possible Fragment
9799.99[M]⁺ (Molecular Ion)
8286.40[M - CH₃]⁺
5452.00[M - CH₃ - CO]⁺
4349.10[CH₃CO]⁺

Chromatographic Techniques for Purity and Separation (HPLC, UPLC, TLC, GC)

Chromatographic techniques are essential for the separation of this compound from any impurities or byproducts from its synthesis and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the most common chromatographic techniques for the analysis of non-volatile organic compounds. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the stationary phase and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC or UPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. The purity of the compound is determined by the area percentage of its peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. A spot of the compound solution is applied to a plate coated with a thin layer of adsorbent (like silica (B1680970) gel), and the plate is developed in a chamber with a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, derivatization to a more volatile analog could enable GC analysis. The compound is vaporized and separated in a gaseous mobile phase as it passes through a column containing a stationary phase.

Spectrophotometric Methods (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, the radiation is absorbed. An IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the benzo[d]isoxazole ring (around 1500-1650 cm⁻¹), and C-N stretching (around 1000-1250 cm⁻¹).

Illustrative Example: Characteristic IR Absorptions for a Related Isoxazole Derivative

The IR spectrum of a 3,5-bis(4-nitrophenyl)-4,5-dihydro-1H-isoxazole derivative showed the following characteristic peaks:

1153 cm⁻¹: N-O stretching of the isoxazole ring. rjpbcs.com

1267 cm⁻¹: C-N stretching of the isoxazole ring. rjpbcs.com

1068 cm⁻¹: C-O stretching of the isoxazole ring. rjpbcs.com

3002 cm⁻¹: C-H stretching of the aromatic ring. rjpbcs.com

Application in Biological Matrix Analysis and Bioanalytical Quantification

The quantification of this compound in biological matrices such as plasma, blood, or urine is crucial for pharmacokinetic and toxicokinetic studies. The method of choice for this purpose is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and specificity.

A bioanalytical method for this compound would involve several key steps:

Sample Preparation: The compound must first be extracted from the biological matrix to remove proteins and other interfering substances. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: The extracted sample is then injected into an HPLC or UPLC system for separation from any remaining matrix components. A reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent is a common choice.

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (usually the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interferences from the complex biological matrix.

Quantification: An internal standard, a compound structurally similar to the analyte, is added to all samples and calibration standards at a known concentration. The concentration of the analyte in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Illustrative Example: Bioanalytical Quantification of a Heterocyclic Amine

A study on the determination of various heterocyclic amines in agricultural products utilized an LC-MS/MS method. nih.gov The key parameters of this method are summarized below and provide a template for how this compound could be analyzed.

Parameter Description
Sample Preparation Extraction with acetonitrile and water, followed by solid-phase extraction (SPE) for cleanup. nih.gov
LC Column Typically a reversed-phase C18 column.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and acetonitrile. nih.gov
MS Detection Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). nih.gov
Internal Standard An isotopically labeled version of the analyte or a close structural analog. nih.gov

This rigorous analytical approach ensures the accurate and reliable quantification of the compound in complex biological samples.

Chemical Reactivity and Derivatization of the 3 Methylbenzo D Isoxazol 5 Yl Methanamine Scaffold

Reactivity of the Primary Amine Moiety

The primary amine (R-CH₂NH₂) on the (3-Methylbenzo[d]isoxazol-5-yl)methanamine scaffold is a key handle for derivatization due to its nucleophilic character. It readily participates in a variety of classical amine reactions, enabling the attachment of diverse functional groups and the construction of more complex molecules.

Acylation and Sulfonylation: The primary amine can be easily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. researchgate.net Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in modifying the electronic and lipophilic properties of the parent molecule. For instance, studies on related N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have demonstrated the feasibility of this transformation to produce a wide array of analogs. nih.gov

Alkylation and Reductive Amination: Direct alkylation of the primary amine with alkyl halides can lead to secondary and tertiary amines, though overalkylation can be a challenge. harvard.edu A more controlled and widely used method for introducing alkyl groups is reductive amination. harvard.eduorganic-chemistry.org This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), the last of which is particularly mild and selective. harvard.eduorganic-chemistry.org

Table 1: Key Reactions of the Primary Amine Moiety
Reaction TypeReagents/ConditionsProductReference
AcylationAcyl chloride/anhydride (B1165640), base; or Carboxylic acid, EDC, HOBtAmide researchgate.net
SulfonylationSulfonyl chloride, baseSulfonamide nih.gov
Reductive AminationAldehyde or Ketone, Na(OAc)₃BH or NaBH₄Secondary or Tertiary Amine harvard.eduorganic-chemistry.org

Electrophilic and Nucleophilic Reactivity of the Benzo[d]isoxazole Ring

The benzo[d]isoxazole ring system possesses a unique electronic structure that influences its reactivity. The fusion of the benzene (B151609) and isoxazole (B147169) rings creates a system where both electrophilic and nucleophilic attacks are possible, often directed to specific positions.

Electrophilic Aromatic Substitution: The benzene portion of the scaffold can undergo electrophilic aromatic substitution. The directing influence of the fused isoxazole ring and the existing substituents determines the position of attack. Research into the synthesis of highly substituted isoxazoles has shown that electrophilic cyclization is a powerful tool. nih.govorganic-chemistry.org For example, the iodination of isoxazole precursors to form 4-iodoisoxazoles proceeds efficiently, suggesting that the C4 position of the isoxazole ring is susceptible to electrophilic attack. nih.govorganic-chemistry.orgnih.gov In the context of the benzisoxazole ring, electrophilic attack (e.g., nitration, halogenation) would likely occur on the benzene ring at positions ortho or para to the activating aminomethyl group, although the precise outcome can be influenced by the electronic nature of the isoxazole moiety.

Nucleophilic Reactivity and Ring Opening: The isoxazole ring is known to undergo ring-opening reactions under various conditions. researchgate.net Reductive cleavage of the weak N-O bond is a characteristic reaction, particularly for isoxazoles not substituted at the 3-position. researchgate.net This can lead to the formation of an imine intermediate that subsequently hydrolyzes. researchgate.net While the 3-methyl group in the title compound provides some stability, the ring can still be susceptible to cleavage under certain reductive or strong basic conditions. Nucleophilic substitution reactions can also occur, particularly if a suitable leaving group is present on the ring. mdpi.comnih.govresearchgate.net For instance, the conversion of isoxazol-5-ones to 3,5-disubstituted isoxazoles often involves the introduction of a halogen at the 5-position, which is then displaced by various nucleophiles. researchgate.net

Table 2: Reactivity of the Benzo[d]isoxazole Ring
Reaction TypePositionDescriptionReference
Electrophilic SubstitutionC4, C7The benzene ring can be substituted, with positions influenced by existing groups. The C4 position on the isoxazole is also a potential site for electrophiles like halogens. nih.govorganic-chemistry.org
Reductive Ring ScissionN-O BondThe N-O bond of the isoxazole ring is susceptible to reductive cleavage, leading to ring-opened products. researchgate.net
Nucleophilic SubstitutionVariousRequires the presence of a good leaving group on the ring, which can be installed through prior functionalization. nih.govresearchgate.net

Synthesis of Conjugates and Prodrugs

The chemical handles on this compound make it an excellent candidate for incorporation into larger, multifunctional molecules such as conjugates and prodrugs. nih.gov The goal of such modifications is often to improve properties like solubility, stability, or targeting. nih.gov

The primary amine is the most common site for conjugation. It can be linked to other molecules, such as amino acids, peptides, or quinones, through stable amide bonds. researchgate.netnih.gov For example, a general strategy involves activating a carboxylic acid on a partner molecule and reacting it with the amine of the benzisoxazole scaffold. researchgate.net This approach has been used to create isoxazole-tethered hybrids. nih.gov

Prodrug strategies often involve masking the primary amine with a labile group that can be cleaved in vivo to release the active parent drug. nih.gov This can be achieved by forming linkages like carbamates or N-acyl aminals that are designed to be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.govnih.gov

Exploration of Functional Group Transformations

Beyond derivatizing the primary amine, other functional groups on the scaffold can be transformed to create novel analogs.

The methyl group at the C3 position, while generally stable, could potentially be functionalized. For example, radical halogenation could introduce a handle for further substitution, although this might require harsh conditions that could affect other parts of the molecule.

More commonly, transformations are performed on derivatives of the core scaffold. vanderbilt.edu For instance, if the primary amine is first acylated with a moiety containing an additional functional group (e.g., an ester or a nitro group), this secondary group can then be selectively modified. An ester could be hydrolyzed to a carboxylic acid or reduced to an alcohol, while a nitro group could be reduced to another amine, providing a new site for derivatization. nih.govvanderbilt.edu This multi-step approach allows for the construction of complex architectures built upon the this compound core. vanderbilt.edu

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Benzo[d]isoxazole Therapeutics

The foundational work on (3-Methylbenzo[d]isoxazol-5-yl)methanamine has paved the way for the rational design and synthesis of new, more potent, and selective derivatives. Researchers are actively modifying the core structure to optimize pharmacological activity against a range of biological targets.

A significant area of focus has been the development of derivatives as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which are key regulators of gene transcription and are implicated in various cancers. nih.govaacrjournals.org Structure-based drug design, utilizing co-crystal structures of inhibitors bound to the BRD4 bromodomain, has provided a solid foundation for compound optimization. nih.govnih.gov For instance, research has led to the development of benzo[d]isoxazole derivatives, such as compounds 6i (Y06036) and 7m (Y06137) , which potently bind to the BRD4 bromodomain with dissociation constants (Kd) of 82 nM and 81 nM, respectively. nih.govnih.govresearchgate.net These compounds effectively suppressed the expression of oncogenes like MYC and androgen receptor (AR) regulated genes in prostate cancer cell lines. nih.govresearchgate.net

Another promising direction is the synthesis of benzo[d]isoxazole analogues as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor development and metastasis. nih.gov Scientists have successfully designed and synthesized a series of N-phenylbenzo[d]isoxazole-3-carboxamides, identifying compounds with potent inhibitory activity in the nanomolar range (IC₅₀ = 24 nM). nih.govnih.govmdpi.comnih.gov The synthetic route for these compounds is efficient, often involving five simple steps that are amenable to scaling up. nih.gov

Furthermore, the benzo[d]isoxazole scaffold is being explored for other therapeutic applications, including anticonvulsants. biorxiv.org A series of novel derivatives were designed and synthesized to act as selective blockers of the voltage-gated sodium channel NaV1.1, with the lead compound showing significant protection in a maximal electroshock (MES)-induced seizure model. biorxiv.org

Table 1: Examples of Next-Generation Benzo[d]isoxazole Derivatives and Their Biological Targets
Compound ClassTargetKey FindingsReported PotencyReference
Benzo[d]isoxazole-containing BET Inhibitors (e.g., Y06036)BRD4Potently inhibit cell growth and suppress MYC and AR gene expression in prostate cancer cells.Kd = 82 nM nih.govnih.govresearchgate.net
N-phenylbenzo[d]isoxazole-3-carboxamidesHIF-1α TranscriptionPotent inhibition of HIF-1α transcriptional activity in HEK293T cells.IC50 = 24 nM nih.govnih.govmdpi.com
Benzo[d]isoxazole-based SulfonamidesBRD4Effective BRD4(1) binding and remarkable anti-proliferative activity against acute myeloid leukemia (AML) cells.IC50 = 0.78 µM (Compound 11h) nih.gov
Benzo[d]isoxazole derivativesNaV1.1 Sodium ChannelSelective inhibition of NaV1.1 channels, displaying anticonvulsant activity.ED50 = 20.5 mg/kg (MES test) biorxiv.org

Application in Combination Therapies

While single-agent efficacy is the initial goal, the future of many targeted therapies, including those based on the benzo[d]isoxazole scaffold, lies in combination strategies. Combining drugs with complementary mechanisms of action can enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity.

For benzo[d]isoxazole derivatives that act as BET inhibitors, combination therapy is a particularly promising avenue. nih.gov The single-agent activity of some BET inhibitors in clinical trials has been limited, making combination approaches critical. aacrjournals.orgscispace.com Preclinical studies suggest that BET inhibitors can be instrumental in overcoming resistance to other targeted therapies, such as BRAF inhibitors in melanoma. wikipedia.org The rationale is that by suppressing key oncogenic drivers like MYC, BET inhibitors can re-sensitize resistant tumors to other agents. Researchers have proposed that rational combinations will be a key direction for the future development of BET inhibitors. nih.gov

Similarly, for HIF-1α inhibitors, combination therapy is a major focus. The inhibition of HIF-1α can counteract the hypoxic tumor microenvironment, which is a known driver of resistance to conventional treatments like chemotherapy and radiotherapy. nih.govscielo.br Studies have shown a synergistic effect when combining the HIF inhibitor FM19G11 with doxorubicin (B1662922) in hypoxic breast cancer cells, suggesting that this approach could decrease drug resistance and improve therapeutic response. scielo.br Clinical trials are also exploring this strategy; for example, the HSP90 inhibitor Ganetespib, which suppresses HIF-1α, has been studied in combination with the chemotherapeutic agent docetaxel (B913) in non-small cell lung cancer patients. frontiersin.org

Development of Targeted Delivery Systems

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at an effective concentration without causing undue harm to healthy tissues. For benzo[d]isoxazole derivatives, researchers are exploring advanced drug delivery systems to improve their pharmacokinetic profiles and therapeutic index.

Nanoparticle-based drug delivery systems (NBDDS) are a major area of investigation. researchgate.net These systems can encapsulate drugs, protecting them from premature degradation, improving solubility, and enabling targeted delivery. researchgate.netnih.gov For instance, to overcome the short half-life of some BET inhibitors, researchers have developed poly-lactic-co-glycolic acid (PLGA) nanoparticles. biorxiv.orgnih.gov These nanoparticles, loaded with a BET inhibitor, demonstrated enhanced anticancer efficacy against triple-negative breast cancer cells both in vitro and in vivo. biorxiv.org

Another approach is the development of nano-emulgels. One study focused on synthesizing isoxazole-carboxamide derivatives and then formulating the most potent compound into a nano-emulgel to improve its permeability into cancer cells. scielo.br Mesoporous silica (B1680970) nanoparticles (MSNs) are also being explored as they offer high surface area and tunable pore sizes, which can enhance the loading and controlled release of poorly water-soluble drugs, a common characteristic of small molecule inhibitors. sciencedaily.com These advanced delivery systems hold the potential to overcome biological barriers, such as the blood-brain barrier, to treat diseases like brain tumors. nih.gov

Integration of Omics Technologies in Mechanistic Studies

To fully understand how benzo[d]isoxazole derivatives exert their effects and to identify biomarkers for patient selection, researchers are increasingly integrating "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—into their studies.

Transcriptomics: RNA sequencing and microarray analysis are used to study how these compounds alter gene expression. For example, studies on benzo[d]isoxazole-based BET inhibitors have shown that they potently suppress the expression of the oncogene MYC and its downstream targets, which is a key mechanism of their anticancer activity. nih.govresearchgate.net Similarly, HIF-1α inhibitors derived from this scaffold have been shown to decrease the mRNA expression of HIF-1α target genes like VEGF and PDK1. nih.gov

Proteomics: Mass spectrometry-based proteomics allows for the large-scale analysis of proteins and their interactions. This technology is crucial for confirming drug-target engagement and elucidating mechanisms of action. A chemoproteomic analysis of BET inhibitors identified a vast network of ubiquitin-modified proteins that associate with BRD4 upon drug treatment, revealing that these inhibitors significantly alter the BRD4 interactome and the ubiquitin-proteasome system. biorxiv.org Affinity capture mass spectrometry has also been used to definitively identify BET family proteins as the cellular targets of novel inhibitors. researchgate.net

Metabolomics: This field analyzes the global metabolic changes in cells or tissues following drug treatment. Nuclear magnetic resonance (NMR) metabolomics has been used to investigate the effects of HIF-1α inhibition. nih.gov In prostate cancer cells, treatment with a HIF-1α inhibitor under hypoxic conditions led to significant changes in 17 metabolites, including lactate (B86563) and reduced glutathione, which were identified as potential markers of drug activity. nih.gov Other studies focus on predicting the metabolic bioactivation of isoxazole-containing compounds, which can lead to the formation of reactive metabolites and potential toxicity, an important consideration for drug development. nih.gov

Table 2: Application of Omics Technologies in Benzo[d]isoxazole Derivative Research
Omics TechnologyApplication ExampleKey InsightReference
TranscriptomicsGene expression analysis of cancer cells treated with a benzo[d]isoxazole BET inhibitor.Demonstrated downregulation of key oncogenes like MYC and its regulated pathways. nih.govresearchgate.net
ProteomicsChemoproteomic analysis of the BRD4 interactome after treatment with BET inhibitors.Revealed complex changes in protein ubiquitination and interactions with the ubiquitin proteasome system. biorxiv.org
MetabolomicsNMR metabolomic profiling of cancer cells treated with a HIF-1α inhibitor.Identified specific metabolic markers (e.g., lactate, glutathione) of HIF-1α inhibition. nih.gov

Artificial Intelligence and Machine Learning in Structure-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. These computational tools are being applied to the discovery and optimization of benzo[d]isoxazole derivatives.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. sciencedaily.com For the benzo[d]isoxazole scaffold, AI can be used in de novo drug design, where algorithms generate novel molecular structures optimized for binding to a specific target. nih.gov

A key application is in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of new compounds. For example, deep neural models have been successfully coupled to predict the metabolic bioactivation pathways of isoxazole-containing BET inhibitors. nih.gov These models can identify which parts of the molecule are likely to be metabolized and whether this process could lead to the formation of toxic reactive metabolites, such as quinones. nih.gov This predictive power allows chemists to design next-generation compounds with improved safety profiles from the outset, reducing late-stage failures in drug development. This approach represents a powerful synergy between computational prediction and experimental validation in the quest for safer and more effective benzo[d]isoxazole-based medicines.

Q & A

Q. What practices ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer : Publish detailed synthetic protocols (e.g., equivalents, reaction times) and characterize all intermediates. Deposit raw spectral data in public repositories (e.g., Zenodo). Use certified reference standards (e.g., NIST-traceable) for calibration in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.